Methyl 4,4,4-trimethoxybutanoate
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Overview
Description
Methyl 4,4,4-trimethoxybutanoate is an organic compound with the molecular formula C8H16O5 and a molecular weight of 192.21 g/mol . It is a liquid at room temperature and is often used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4,4-trimethoxybutanoate can be synthesized through the esterification of 4,4,4-trimethoxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trimethoxybutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trimethoxybutanoic acid.
Reduction: Formation of 4,4,4-trimethoxybutanol.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trimethoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 4,4,4-trimethoxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxybutanoate
- Methyl 4,4-dimethoxybutanoate
- Methyl 4,4,4-trimethoxypropanoate
Uniqueness
Methyl 4,4,4-trimethoxybutanoate is unique due to its three methoxy groups attached to the butanoate backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
methyl 4,4,4-trimethoxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRCDLSRPWDNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(OC)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541290 |
Source
|
Record name | Methyl 4,4,4-trimethoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71235-00-2 |
Source
|
Record name | Methyl 4,4,4-trimethoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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